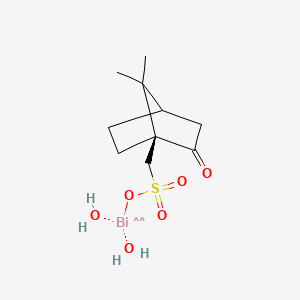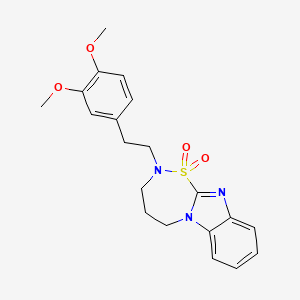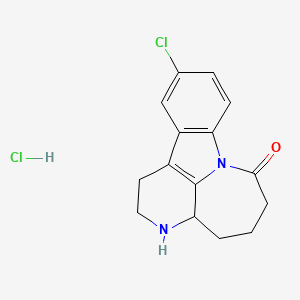
3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (+-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (±)-” is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diazacyclohepta ring fused with a fluorenone moiety, along with a chlorine substituent and a hydrochloride salt form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (±)-” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the diazacyclohepta ring through cyclization of appropriate precursors.
Chlorination: Introduction of the chlorine substituent using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Hydrochloride Formation: Conversion to the hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes for large-scale synthesis, including:
Batch Processing: Sequential addition of reagents and intermediates in a controlled manner.
Continuous Flow Synthesis: Use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
“3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (±)-” can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reduction of the fluorenone moiety to form reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions at the chlorine substituent.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidized Derivatives: Formation of ketones or carboxylic acids.
Reduced Products: Formation of alcohols or hydrocarbons.
Substituted Compounds: Introduction of new functional groups at the chlorine position.
Applications De Recherche Scientifique
Chemistry
Catalysis: Use as a catalyst or ligand in organic synthesis.
Material Science: Incorporation into polymers or materials with unique properties.
Biology
Biochemical Probes: Use as a probe to study biological pathways and interactions.
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its potential therapeutic effects in various diseases.
Diagnostic Tools: Use in diagnostic assays and imaging techniques.
Industry
Chemical Manufacturing: Use in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of “3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (±)-” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorenone Derivatives: Compounds with similar fluorenone structures.
Diazacyclohepta Compounds: Compounds with similar diazacyclohepta rings.
Chlorinated Organic Compounds: Compounds with chlorine substituents.
Uniqueness
“3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (±)-” is unique due to its combination of structural features, including the fused ring system, chlorine substituent, and hydrochloride salt form
Propriétés
Numéro CAS |
87255-62-7 |
|---|---|
Formule moléculaire |
C15H16Cl2N2O |
Poids moléculaire |
311.2 g/mol |
Nom IUPAC |
14-chloro-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraen-9-one;hydrochloride |
InChI |
InChI=1S/C15H15ClN2O.ClH/c16-9-4-5-13-11(8-9)10-6-7-17-12-2-1-3-14(19)18(13)15(10)12;/h4-5,8,12,17H,1-3,6-7H2;1H |
Clé InChI |
NTBLQUFIUBFXCN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3=C(CCN2)C4=C(N3C(=O)C1)C=CC(=C4)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




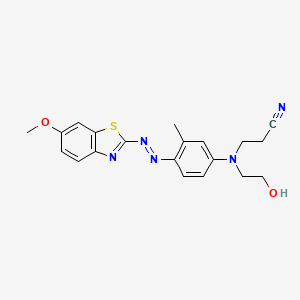
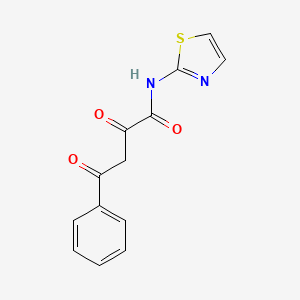
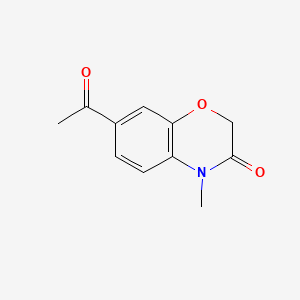

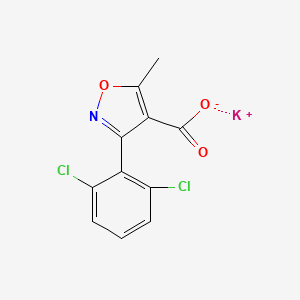
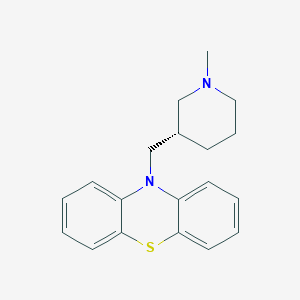
![5-[3-(dimethylamino)propyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12709250.png)

